molecular formula C10H7BrClF3N2 B12864399 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride

3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride

Cat. No.: B12864399
M. Wt: 327.53 g/mol
InChI Key: GVDHPSIODYDSDP-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is a chemical compound with the molecular formula C10H6BrF3N2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 7-(trifluoromethyl)quinolin-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups. These substituents confer distinct electronic and steric properties, enhancing its utility in various chemical reactions and applications .

Properties

Molecular Formula

C10H7BrClF3N2

Molecular Weight

327.53 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)quinolin-4-amine;hydrochloride

InChI

InChI=1S/C10H6BrF3N2.ClH/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15;/h1-4H,(H2,15,16);1H

InChI Key

GVDHPSIODYDSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N.Cl

Origin of Product

United States

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